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Compound of Interest

Compound Name: 2-Ethoxy-4,5-difluoroaniline

Cat. No.: B13224500

Get Quote

Executive Summary
2-Ethoxy-4,5-difluoroaniline (CAS: 1862941-92-1) represents a specialized fluorinated aniline

scaffold increasingly relevant in the optimization of small-molecule therapeutics and advanced

agrochemicals.[1] As a structural analog of the widely utilized 3,4-difluoroaniline and 4,5-

difluoro-2-methoxyaniline, this compound offers a unique physicochemical profile: the ethoxy

group at the ortho position introduces increased steric bulk and lipophilicity (LogP) compared to

its methoxy counterparts, while the 4,5-difluoro substitution pattern modulates metabolic

stability and electronic distribution.[1]

This technical guide dissects the molecular architecture, validated synthetic pathways, and

reactivity profiles of 2-Ethoxy-4,5-difluoroaniline, providing researchers with a rigorous

framework for its application in medicinal chemistry, particularly in the design of kinase

inhibitors (e.g., EGFR, VEGFR targets) where the aniline moiety serves as a critical hinge-

binding element.

Physicochemical Architecture
The utility of 2-Ethoxy-4,5-difluoroaniline stems from the interplay between its electron-

donating ethoxy/amino groups and the electron-withdrawing fluorine atoms.[1]
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Molecular Properties Table[1]
Property Value / Description

Significance in Drug
Design

Molecular Formula C₈H₉F₂NO Core stoichiometry.[1]

Molecular Weight 173.16 g/mol

Fragment-based drug

discovery (FBDD) compliant

(<200 Da).

Predicted LogP ~2.3 - 2.5

Enhanced lipophilicity vs.

methoxy analog (LogP ~1.8),

improving membrane

permeability.

H-Bond Donors 2 (NH₂)

Critical for H-bonding with

kinase hinge regions (e.g.,

Met793 in EGFR).[1]

H-Bond Acceptors 3 (N, O, F)

Fluorine acts as a weak

acceptor; Oxygen is a strong

acceptor.

pKa (Conjugate Acid) ~3.5 - 4.0

Reduced basicity compared to

aniline (pKa 4.[1]6) due to

electron-withdrawing fluorines.

[1]

Topological Polar Surface Area ~35 Å²
Indicates good oral

bioavailability potential.

Electronic & Steric Effects[1]
Fluorine Effect: The fluorine atoms at positions 4 and 5 exert a strong inductive withdrawing

effect (-I), lowering the pKa of the amine and reducing its nucleophilicity compared to non-

fluorinated anilines. However, they also block metabolic oxidation at the typically labile para

position.

Ethoxy Effect: The 2-ethoxy group provides electron donation via resonance (+M), partially

counteracting the fluorines' deactivation. Sterically, the ethyl chain forces the alkoxy group to
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adopt a conformation that can influence the binding pocket fit, potentially improving

selectivity over 2-methoxy analogs.

Synthetic Methodologies
The synthesis of 2-Ethoxy-4,5-difluoroaniline is not typically achieved via direct fluorination of

2-ethoxyaniline due to poor regioselectivity.[1] Instead, a stepwise functionalization of 3,4-

difluorophenol is the industry-standard "self-validating" protocol.[1] This route ensures correct

regiochemistry through steric and electronic control.

Validated Synthetic Route (Graphviz)

Mechanistic Logic

3,4-Difluorophenol
(Starting Material)

Step 1: O-Alkylation
(EtI, K2CO3, DMF)

1-Ethoxy-3,4-difluorobenzene
(Intermediate A)

Yield: ~95% Step 2: Nitration
(HNO3, H2SO4, 0°C)

OEt directs Ortho/Para.
Para is blocked by F.

Ortho (pos 2) is favored.

1-Ethoxy-4,5-difluoro-2-nitrobenzene
(Intermediate B)

Regioselective
Ortho to OEt Step 3: Reduction

(Fe/NH4Cl or H2/Pd-C)
2-Ethoxy-4,5-difluoroaniline

(Final Product)
Yield: ~85%

Click to download full resolution via product page

Caption: Stepwise synthesis of 2-Ethoxy-4,5-difluoroaniline ensuring regiochemical fidelity.

Detailed Protocol
Step 1: O-Alkylation (Ether Synthesis)[1]

Reagents: 3,4-Difluorophenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq).

Solvent: DMF or Acetonitrile.

Conditions: 60°C for 4–6 hours.

Mechanism: S_N2 nucleophilic substitution. The phenoxide ion attacks the ethyl iodide.

Checkpoint: Monitor disappearance of phenol by TLC (Hexane/EtOAc 8:2).
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Step 2: Regioselective Nitration[1]
Reagents: Conc. HNO₃ (1.1 eq), Conc. H₂SO₄ (solvent/catalyst).

Conditions: 0°C to Room Temperature.

Causality: The ethoxy group is a strong ortho/para director. The fluorine atoms are weak

deactivators. Position 6 (ortho to OEt) is sterically accessible. Position 2 (between OEt and

F) is sterically hindered. However, in 3,4-difluoro-1-ethoxybenzene, the most activated

position accessible is typically ortho to the ethoxy group.[1]

Note: Careful temperature control is required to prevent dinitration.[2]

Purification: Recrystallization from Ethanol/Water to isolate the major isomer.

Step 3: Nitro Reduction[1]
Reagents: Iron powder (5.0 eq), Ammonium Chloride (sat. aq.), Ethanol.

Conditions: Reflux for 2 hours.

Alternative: Hydrogenation (H₂, 1 atm) with 10% Pd/C in Methanol.

Workup: Filter catalyst, concentrate, and neutralize.

Validation: ^1H NMR should show a broad singlet (NH₂) around 3.5–5.0 ppm and

disappearance of nitro signals.

Reactivity & Functionalization[3]
The chemical behavior of 2-Ethoxy-4,5-difluoroaniline is dominated by the nucleophilicity of

the amine and the electrophilic susceptibility of the ring.[1]

Reactivity Map (Graphviz)
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2-Ethoxy-4,5-difluoroaniline
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Caption: Primary reaction pathways for functionalizing the 2-Ethoxy-4,5-difluoroaniline core.

Key Transformations
Amide Coupling (Drug Synthesis):

The primary amine reacts readily with acid chlorides or carboxylic acids (using coupling

agents like HATU/EDC) to form amides. This is the standard linkage for attaching this

"head group" to kinase inhibitor scaffolds (e.g., quinazolines).

Protocol Tip: Use a weak base (DIPEA) to scavenge acid; the reduced nucleophilicity (due

to F) may require longer reaction times than non-fluorinated anilines.

Sandmeyer Reaction:

Conversion to a diazonium salt (NaNO₂/HCl) allows substitution of the amine with Cl, Br, I,

or CN. This is useful for generating building blocks for cross-coupling if the amine is not

the final desired functional group.

Pharmaceutical Applications
Kinase Inhibitor Design
The 2-alkoxy-4,5-difluoroaniline motif is a bioisosteric replacement for the 3,4-dichloroaniline or

3-chloro-4-fluoroaniline moieties found in first-generation EGFR inhibitors (e.g., Gefitinib).[1]
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Mechanism: The aniline NH forms a hydrogen bond with the hinge region of the kinase ATP-

binding pocket.[1]

Advantage of 2-Ethoxy: The ethoxy group fills the hydrophobic pocket (often the

"gatekeeper" region or solvent-exposed front pocket) more effectively than a methoxy group,

potentially increasing potency against specific mutants (e.g., T790M).

Metabolic Stability: The 4,5-difluoro pattern blocks the primary sites of metabolic

hydroxylation (CYP450 mediated), extending the half-life of the drug candidate.[1]

Agrochemicals
Fluorinated anilines are key intermediates in the synthesis of Protoporphyrinogen Oxidase

(PPO) inhibitors (herbicides). The 2-ethoxy-4,5-difluoro motif provides a balance of lipophilicity

and electronic activation required for high-efficacy herbicides.[1]

Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS may be limited, it should be handled with

the rigorous precautions standard for fluorinated anilines.

Hazard Class GHS Category Hazard Statement

Acute Toxicity Category 3 H301: Toxic if swallowed.[1][3]

Skin Irritation Category 2
H315: Causes skin irritation.[4]

[5]

Eye Irritation Category 2A
H319: Causes serious eye

irritation.[4][5]

STOT-SE Category 3
H335: May cause respiratory

irritation.[1][5][6]

Handling Protocol:

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Ventilation: All operations involving the solid or solutions must be performed inside a certified

chemical fume hood.

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water;

fluorinated compounds can be persistent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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